

CCT68127 effects on cell cycle progression

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Compound of Interest

Compound Name: CCT68127

Cat. No.: B1668746

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An In-depth Technical Guide on the Effects of **CCT68127** on Cell Cycle Progression

Introduction

CCT68127 is a potent, orally active, second-generation small molecule inhibitor targeting cyclin-dependent kinases (CDKs), primarily CDK2 and CDK9.[1][2][3] Developed as a more potent and metabolically stable analog of the purine-based inhibitor seliciclib (R-roscovitine), **CCT68127** has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.[1][4] Its mechanism of action, centered on the disruption of fundamental cell cycle and transcriptional machinery, makes it a compound of high interest for researchers, scientists, and drug development professionals in oncology. This guide provides a comprehensive overview of the molecular and cellular effects of **CCT68127**, with a specific focus on its impact on cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

CCT68127 exerts its anti-cancer effects by inhibiting two key cyclin-dependent kinases that play critical roles in cell cycle regulation and transcription.

- **CDK2 Inhibition:** CDK2, in complex with Cyclin E and Cyclin A, is a crucial regulator of the G1 to S phase transition.[5][6] A primary function of the CDK2/Cyclin E complex is the phosphorylation of the Retinoblastoma protein (Rb).[1][6] Phosphorylation of Rb leads to the release of the E2F transcription factor, which activates the transcription of genes essential for DNA synthesis and S-phase entry.[1][6] By inhibiting CDK2, **CCT68127** prevents Rb

phosphorylation, maintaining Rb in its active, E2F-bound state. This effectively blocks the G1/S transition, leading to cell cycle arrest.[1][2]

- **CDK9 Inhibition:** CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), an event that is critical for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[1] Inhibition of CDK9 by **CCT68127** leads to reduced phosphorylation of RNA Pol II, which in turn causes the transcriptional repression of key survival proteins, many of which have short half-lives.[1][2] These include anti-apoptotic proteins like MCL1 and oncogenes such as MYCN, contributing to both cell cycle arrest and apoptosis.[1][4]

Effects on Cell Cycle Progression

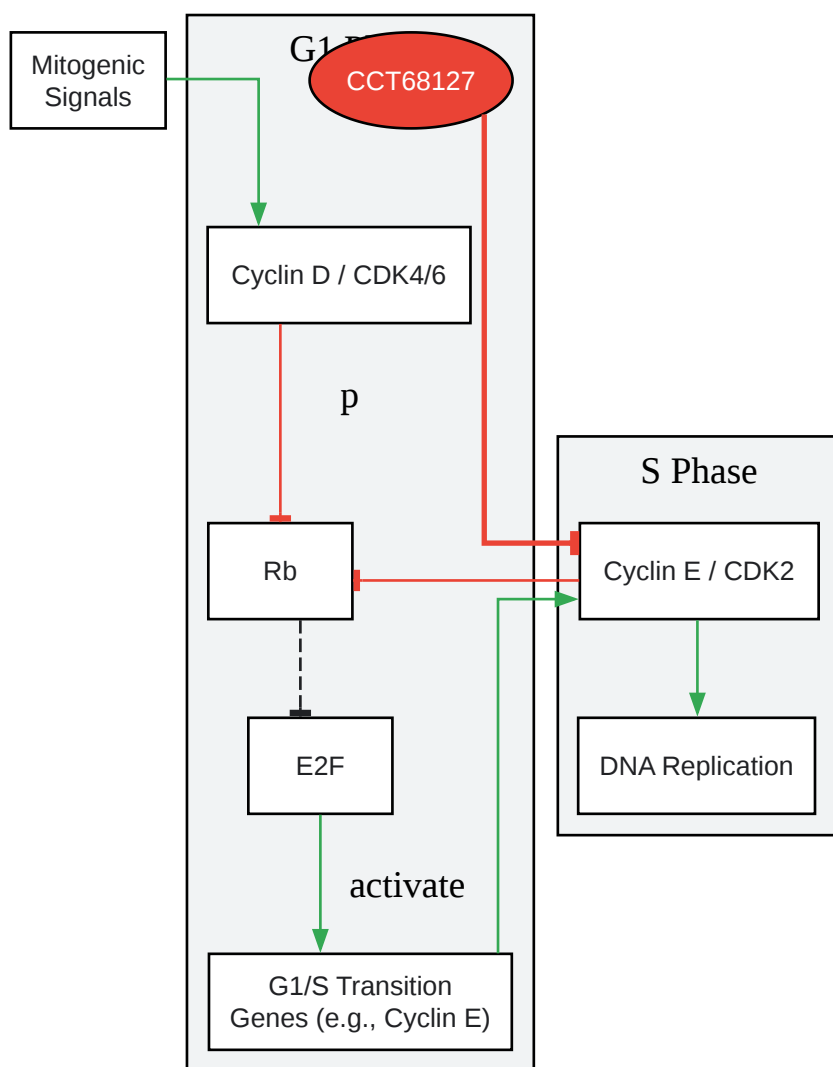
Treatment of cancer cells with **CCT68127** leads to significant perturbations in cell cycle distribution, primarily manifesting as cell cycle arrest and, in specific contexts, a form of mitotic catastrophe.

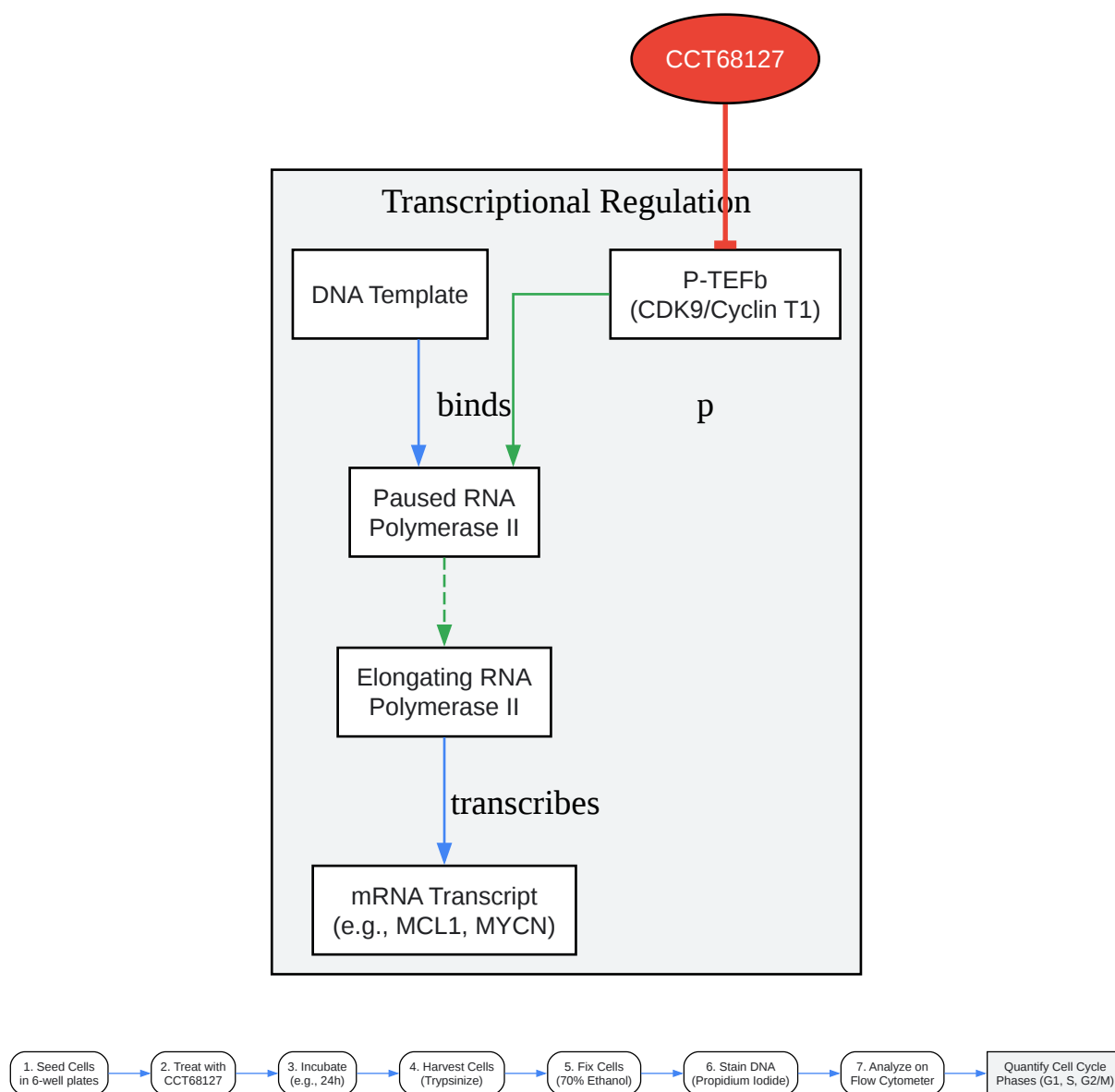
1. **Induction of G1 and G2/M Arrest:** Commensurate with its role as a CDK2 inhibitor, **CCT68127** effectively induces cell cycle arrest. In various lung cancer cell lines, treatment with **CCT68127** has been shown to cause a significant accumulation of cells in either the G1 or G2/M phase of the cell cycle.[5][7] For example, studies have documented G1 arrest in ED1, LKR13, and Hop62 lung cancer cells, while G2/M arrest was observed in H522 cells following treatment.[5] This arrest prevents cancer cells from proceeding with DNA replication and division, thereby inhibiting proliferation.

2. **Anaphase Catastrophe:** A notable effect of **CCT68127** is the induction of "anaphase catastrophe" in cancer cells characterized by aneuploidy and supernumerary centrosomes, a common feature in lung cancer.[7][8] Anaphase catastrophe is a form of cell death that occurs when cells fail to properly cluster their extra centrosomes during mitosis, leading to multipolar anaphase and subsequent apoptosis.[8] **CCT68127** was found to inhibit the clustering of supernumerary centrosomes, leading to a 14.1% increase in anaphase catastrophe at a 1 μ M concentration.[7] This mechanism provides a targeted therapeutic window, as it has minimal effects on normal, non-aneuploid cells.[8]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways disrupted by **CCT68127**.





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